molecular formula C13H20N2O3S3 B12201706 (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12201706
M. Wt: 348.5 g/mol
InChI Key: FFIMSQJSMHTEDD-FLIBITNWSA-N
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Description

The compound (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a thioxo group at position 2 and a ketone at position 2. Its unique structural features include:

  • A Z-configured arylidene group at position 5, incorporating a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked via an ethylamino spacer.
  • A 3-propyl substituent on the thiazolidinone nitrogen.

Properties

Molecular Formula

C13H20N2O3S3

Molecular Weight

348.5 g/mol

IUPAC Name

(5Z)-5-[[(1,1-dioxothiolan-3-yl)-ethylamino]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H20N2O3S3/c1-3-6-15-12(16)11(20-13(15)19)8-14(4-2)10-5-7-21(17,18)9-10/h8,10H,3-7,9H2,1-2H3/b11-8-

InChI Key

FFIMSQJSMHTEDD-FLIBITNWSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/N(CC)C2CCS(=O)(=O)C2)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CN(CC)C2CCS(=O)(=O)C2)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the thioxo group and the dioxidotetrahydrothiophenyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Protein Kinases : A study demonstrated that thiazolidinones can inhibit key protein kinases involved in cancer progression. For instance, certain derivatives showed IC50 values as low as 0.54 µM against MCF-7 breast cancer cells and 0.24 µM against HepG2 liver cancer cells .
  • Mechanisms of Action : These compounds often induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with cell cycle regulation and signaling pathways .

Antimicrobial Properties

Thiazolidinones have also been evaluated for their antimicrobial activities. The compound has shown promising results against various bacterial strains:

  • Antibacterial Efficacy : Studies have reported that thiazolidinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated inhibition percentages ranging from 53.84% to 91.66% against E. coli and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways within bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives:

  • Substituent Effects : Variations in the aryl substituents on the thiazolidinone scaffold significantly affect biological activity. For instance, electron-withdrawing groups enhance antibacterial activity compared to electron-donating groups .
  • Tautomeric Forms : The presence of different tautomeric forms can influence the compound's reactivity and biological profile. Research suggests that certain tautomeric forms are more favorable for biological activity, which can guide future synthetic efforts .

Case Studies

Several case studies highlight the applications of thiazolidinones in drug development:

  • Anticancer Drug Development : A series of thiazolidinone compounds were synthesized and tested for their ability to inhibit specific cancer cell lines. The results indicated that modifications at the 5-position of the thiazolidinone ring could lead to compounds with enhanced potency against various cancers .
  • Antimicrobial Screening : A systematic evaluation of thiazolidinone derivatives against a panel of bacterial strains revealed several candidates with potent antibacterial properties, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives vary primarily in their arylidene substituents and N-3 side chains. Below is a comparative analysis of key analogs:

Compound Name Arylidene Group (Position 5) N-3 Substituent Key Features References
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl + ethylamino Propyl Sulfone group increases polarity; ethylamino spacer enhances flexibility
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (5h) 3,4-Dimethoxybenzylidene Phenyl Electron-rich methoxy groups may enhance π-π interactions
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one (3i) 7-Bromo-1,3-benzodioxol-5-yl Propyl Bromine atom introduces steric bulk and potential halogen bonding
(Z)-5-(Azulen-1-Ylmethylene)-2-thioxo-thiazolidin-4-one Azulenylmethylene Varied (e.g., alkyl) Azulene's non-alternant aromatic system may alter redox properties
(5Z)-5-(4-Fluorobenzylidene)-3-(coumarinylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5i) 4-Fluorobenzylidene Coumarinylmethyl Fluorine enhances lipophilicity; coumarin adds fluorescence properties
Key Observations:
  • Electron-Withdrawing vs.
  • Flexibility and Steric Effects: The ethylamino spacer in the target compound provides conformational flexibility compared to rigid arylidene groups in compounds like 5h or azulene derivatives .
  • Biological Implications : Substituents like bromine (3i) or fluorine (5i) may improve membrane permeability, while the sulfone group could enhance solubility for aqueous applications .
Key Observations:
  • Microwave Synthesis : Compounds like 5h and 5i achieve higher yields (75–80%) under microwave irradiation compared to conventional methods (e.g., 70% for 3i), suggesting efficiency improvements for the target compound if similar conditions are applied .
  • The target compound’s sulfone group may similarly enhance crystallinity .

Spectroscopic and Electrochemical Properties

  • NMR Data: Analogues like (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one show distinct ¹H NMR shifts for the arylidene proton (δ ~7.5–8.0 ppm) and thioxo group (δ ~160–165 ppm in ¹³C NMR) . The target compound’s ethylamino and sulfone groups may downfield-shift adjacent protons due to electronegativity.
  • Electrochemical Behavior: Azulene-containing derivatives exhibit reversible redox peaks at −0.5 to −1.0 V (vs. Ag/AgCl), attributed to the non-alternant aromatic system. The sulfone group in the target compound may similarly stabilize radical intermediates .

Biological Activity

The compound (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Structure and Properties

The structure of the compound features a thiazolidinone core with various substituents that influence its biological activity. The thiazolidinone ring is known for its ability to interact with multiple biological targets, making it a versatile scaffold in medicinal chemistry.

1. Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Recent studies indicate that derivatives like (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
A study reported that thiazolidinone derivatives showed inhibition rates of up to 84.19% against leukemia cell lines (MOLT-4) and 72.11% against CNS cancer cell lines (SF-295) in vitro . The structure-activity relationship (SAR) analysis suggested that modifications at the C2 position enhance anticancer activity .

2. Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been documented in various studies. The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial efficacy.

Research Findings:
In experiments, compounds similar to (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited inhibition percentages ranging from 53.84% to 91.66% against E. coli and S. aureus .

CompoundBacterial StrainInhibition Percentage
2eE. coli88.46%
2bS. aureus91.66%

3. Anti-inflammatory and Antioxidant Properties

Thiazolidinones are also recognized for their anti-inflammatory and antioxidant activities. These effects are crucial in mitigating oxidative stress-related diseases.

Mechanism of Action:
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . Additionally, antioxidant assays have shown that these compounds can scavenge free radicals effectively.

Q & A

Q. Basic

  • IR spectroscopy : Confirms the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • NMR : Distinguishes Z/E isomers via coupling constants (e.g., J = 12–14 Hz for Z-configuration vinyl protons) .
  • X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms the thiazolidinone ring geometry .

How do structural modifications (e.g., substituents on the tetrahydrothiophene ring) alter biological activity?

Advanced
The 1,1-dioxidotetrahydrothiophene moiety enhances solubility and hydrogen-bonding capacity, which may improve interactions with DNA or enzymes. In analogous compounds, replacing the propyl group with cyclopropyl increased cytotoxicity (IC₅₀ values from 12 μM to 8 μM) . Substituent polarity also influences metabolic stability—bulky hydrophobic groups reduce hepatic clearance .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions often arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:

  • Purity validation : HPLC with >98% purity thresholds .
  • Standardized assays : Replicate cytotoxicity studies across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Dose-response curves : Confirm activity at physiologically relevant concentrations (e.g., 1–50 μM) .

What methods ensure compound purity during synthesis?

Q. Basic

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates (Rf = 0.4–0.6 in ethyl acetate/hexane) .
  • Recrystallization : Purifies crude products using DMF/ethanol mixtures .
  • Melting point analysis : Confirms purity (sharp MP within 1–2°C range) .

What challenges arise in determining the crystal structure of this compound?

Q. Advanced

  • Polymorphism : Multiple crystal forms may exist, requiring slow evaporation from DMSO/water .
  • Disorder : Flexible propyl chains or dioxidotetrahydrothiophene rings complicate refinement (R factor >5% if unresolved) .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction signals .

How does this compound interact with biological targets like DNA or enzymes?

Advanced
Intercalation or groove-binding modes are predicted via UV-vis titration and fluorescence quenching . For example, a related thiazolidinone showed a binding constant (K = 1.2 × 10⁴ M⁻¹) with ctDNA, confirmed by hypochromism at 260 nm . Molecular dynamics simulations further reveal stabilization via van der Waals contacts and hydrogen bonds with nucleotide bases .

What solvent systems and catalysts optimize reaction efficiency?

Q. Basic

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require neutralization with NaHCO₃ post-reaction .
  • Catalysts : Ammonium acetate facilitates Schiff base formation, while piperidine accelerates Knoevenagel condensations .

What strategies design derivatives with enhanced bioactivity or selectivity?

Q. Advanced

  • Pharmacophore modeling : Identifies critical motifs (e.g., thioxo group for enzyme inhibition) .
  • SAR studies : Systematically vary substituents (e.g., halogenation at the arylidene position boosts antimicrobial activity by 3–5 fold) .
  • Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.